molecular formula C12H14BrF3O2 B8176654 4-Bromo-2-isobutoxy-1-(2,2,2-trifluoroethoxy)benzene

4-Bromo-2-isobutoxy-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8176654
M. Wt: 327.14 g/mol
InChI Key: TXKBTSHKEDIKRT-UHFFFAOYSA-N
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Description

4-Bromo-2-isobutoxy-1-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of bromine, isobutoxy, and trifluoroethoxy groups attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be utilized in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isobutoxy-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The introduction of the isobutoxy and trifluoroethoxy groups can be achieved through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the substitution reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isobutoxy-1-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The isobutoxy and trifluoroethoxy groups can be oxidized under specific conditions to form corresponding alcohols or ketones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydrogenated derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or hydrogenated compounds.

Scientific Research Applications

4-Bromo-2-isobutoxy-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isobutoxy-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, isobutoxy, and trifluoroethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene
  • 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
  • 4-Bromo-2,2,2-trifluoroacetophenone

Uniqueness

4-Bromo-2-isobutoxy-1-(2,2,2-trifluoroethoxy)benzene is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct physical and chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications compared to similar compounds.

Properties

IUPAC Name

4-bromo-2-(2-methylpropoxy)-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3O2/c1-8(2)6-17-11-5-9(13)3-4-10(11)18-7-12(14,15)16/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKBTSHKEDIKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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